molecular formula C13H18 B1580433 1-Cyclohexyl-2-methylbenzene CAS No. 4501-35-3

1-Cyclohexyl-2-methylbenzene

Cat. No.: B1580433
CAS No.: 4501-35-3
M. Wt: 174.28 g/mol
InChI Key: PCMIWASLPQNSCD-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-methylbenzene is an organic compound with the molecular formula C13H18. It is a derivative of benzene, where a cyclohexyl group and a methyl group are attached to the benzene ring.

Scientific Research Applications

1-Cyclohexyl-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its interactions with cellular membranes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that 1-Cyclohexyl-2-methylbenzene might interact with various enzymes, proteins, and other biomolecules in a similar manner. The nature of these interactions would depend on the specific biochemical context and the other molecules involved.

Cellular Effects

Benzene and its derivatives are known to influence cell function They can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Benzene derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is possible that this compound operates through similar mechanisms.

Metabolic Pathways

Benzene and its derivatives are known to undergo metabolism, involving various enzymes and cofactors . It is possible that this compound could be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of toluene (methylbenzene) with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H5CH3} + \text{C6H11Cl} \xrightarrow{\text{AlCl3}} \text{C6H4(CH3)(C6H11)} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexylbenzoic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

    Reduction: Hydrogenation of the benzene ring can lead to the formation of cyclohexylmethylcyclohexane.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: KMnO4 or H2CrO4 in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

    Substitution: Various electrophiles such as halogens (Cl2, Br2) or alkyl groups in the presence of Lewis acids.

Major Products

Comparison with Similar Compounds

1-Cyclohexyl-2-methylbenzene can be compared with other similar compounds such as:

    Cyclohexylbenzene: Lacks the methyl group, making it less sterically hindered.

    Methylcyclohexane: Lacks the benzene ring, resulting in different chemical properties.

    Toluene (methylbenzene): Lacks the cyclohexyl group, making it more reactive in electrophilic aromatic substitution reactions.

The uniqueness of this compound lies in the presence of both the cyclohexyl and methyl groups, which influence its chemical reactivity and physical properties .

Properties

IUPAC Name

1-cyclohexyl-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMIWASLPQNSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344849
Record name 1-Cyclohexyl-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4501-35-3
Record name 1-Cyclohexyl-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4501-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexyl-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromocyclohexane (81.7 mg, 0.5 mmol) and a THF solution (0.94 mL, 0.80 M, 0.75 mmol) of 2-methylphenylmagnesium bromide were used as starting materials, and reacted as in Entry 1. Conditions: The THF solution of 2-methylphenylmagnesium bromide was added dropwise at 40° C. over 20 minutes. 1H-NMR analysis was conducted using pyrazine (13.2 mg, 0.16 mmol) as an internal standard (yield 99%).
Quantity
81.7 mg
Type
reactant
Reaction Step One
Name
2-methylphenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.2 mg
Type
reactant
Reaction Step Three
Name
2-methylphenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0.94 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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